molecular formula C19H13BrFN3O2S B3202961 N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1021222-69-4

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3202961
CAS No.: 1021222-69-4
M. Wt: 446.3 g/mol
InChI Key: QQSRAIVSSBWHIZ-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK) Source . It functions by irreversibly binding to a cysteine residue (Cys481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling pathways Source . This mechanism makes it a critical tool for investigating B-cell malignancies and autoimmune disorders where BTK activity is dysregulated. Its primary research value lies in its high selectivity and potency, which enables scientists to precisely dissect the role of BTK in disease models and explore the therapeutic potential of targeted BTK inhibition Source . Researchers utilize this compound in preclinical studies to understand signal transduction in immune cells and to evaluate the efficacy of BTK-targeted strategies for conditions such as chronic lymphocytic leukemia and rheumatoid arthritis.

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN3O2S/c1-10-7-11(5-6-12(10)20)23-15(25)8-24-9-22-17-16-13(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSRAIVSSBWHIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanism of action, efficacy against various diseases, and structure-activity relationships (SAR).

The biological activity of this compound is largely attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The benzothieno[3,2-d]pyrimidine moiety is known to exhibit inhibitory effects on various kinases, which play crucial roles in cancer cell proliferation and survival.

Anticancer Activity

Research indicates that compounds similar to N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide demonstrate significant anticancer properties. For instance, studies have shown that derivatives of benzothienopyrimidine exhibit potent inhibitory effects against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • HepG2 (liver cancer)
  • A549 (lung cancer)

The mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer cells. For example, the compound has been shown to inhibit protein kinase D (PKD), which is implicated in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, this compound also exhibits antimicrobial activity. Similar Mannich bases have been reported to possess antibacterial and antifungal properties. The structure suggests potential interactions with bacterial enzymes or cell membranes, leading to bactericidal effects .

Structure-Activity Relationship (SAR)

The effectiveness of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can be influenced by modifications to its chemical structure. Key findings include:

  • Substitution Effects : The presence of the bromo group at the para position enhances potency by improving binding affinity to target proteins.
  • Fluorine Substitution : The fluorine atom may increase lipophilicity, aiding in membrane permeability and bioavailability.
  • Amide Linkage : The amide functional group is critical for maintaining the compound's biological activity through hydrogen bonding with target sites.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityIC50/EC50
KB-NB142-70PKD InhibitionIC50: 28 nM
Mannich BasesAnticancerVaried across cell lines
BenzothienopyrimidinesAntimicrobialEffective against multiple strains

These findings suggest a robust potential for further development of N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Core Heterocyclic Systems:
  • Target Compound: Benzothieno[3,2-d]pyrimidin-4(3H)-one core with a fused thiophene ring.
  • Analog 1 (): Pyrimidin-2-ylthioacetamide with a 4-methyl-6-oxo-1,6-dihydropyrimidine core. Lacks the fused thiophene ring, reducing aromaticity and planarity .
  • Analog 2 (): Thieno[3,2-d]pyrimidin-4(3H)-one core with a 4-fluorophenyl substituent. Shares the thienopyrimidinone core but lacks the bromo-methylphenyl group .
  • Analog 3 (): Thieno[3,2-d]pyrimidin-4(3H)-one with a 3-methyl-7-phenyl substitution. Differs in substituent positions and side-chain modifications .
Substituent Effects:
  • Bromine vs. Chlorine : ’s analog replaces bromine with chlorine on the phenyl ring, reducing molecular weight (486.40 vs. 488.33 g/mol) but maintaining halogen-mediated hydrophobic interactions .
  • Fluorine Positioning: ’s compound has a 4-fluorophenyl group, while the target compound features a 9-fluoro substitution on the benzothieno core. Fluorine placement alters electronic effects and binding affinity .
  • Methyl and Methoxy Groups : ’s analog includes a 4-ethoxyphenyl group, enhancing solubility via polar interactions compared to the target’s 3-methylphenyl group .

Physicochemical Properties

Property Target Compound Analog 1 () Analog 2 () Analog 3 ()
Molecular Weight (g/mol) 488.33 353.99 ~450 (estimated) 486.40
Melting Point (°C) Not reported >259 Not reported Not reported
H-Bond Donors/Acceptors 1/5 2/4 1/5 1/5
LogP (estimated) ~3.5 (high lipophilicity) ~2.8 ~3.2 ~3.4
  • Melting Points : Analog 1 () exhibits exceptional thermal stability (>259°C), attributed to strong intermolecular hydrogen bonds (N–H⋯O) and π-stacking .
  • Solubility : The target compound’s bromine and fluorine substituents likely reduce aqueous solubility compared to Analog 2 (), which has a methoxybenzyl group enhancing polarity .

Q & A

Q. What are the critical steps in synthesizing N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Thieno[3,2-d]pyrimidinone core formation : Cyclization of substituted thiophene derivatives under acidic conditions.
  • Acetamide coupling : Reaction of the core structure with 4-bromo-3-methylphenyl isocyanate or chloroacetyl intermediates.
  • Fluorination : Introduction of fluorine at position 9 using agents like Selectfluor® under anhydrous conditions.

Q. Key optimization parameters :

  • Temperature : 60–80°C for cyclization steps to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Catalysts : Pd-mediated cross-coupling for bromophenyl attachment (e.g., Suzuki-Miyaura conditions) .

Q. Which analytical methods are essential for confirming the structural integrity of this compound?

Orthogonal characterization techniques are required:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine at C9, bromine at C4).
  • Mass spectrometry (HRMS) : Confirm molecular weight (expected [M+H]+^+ ~500–550 Da).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Solubility and stability : PBS/DMSO solubility tests and metabolic stability in liver microsomes .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or address pharmacokinetic limitations?

Strategies include:

  • Substituent tuning : Replace the 4-bromo group with electron-withdrawing groups (e.g., nitro, cyano) to modulate binding affinity.
  • Heteroatom substitution : Replace sulfur in the thieno ring with oxygen to alter electronic properties.
  • Prodrug design : Introduce hydrolyzable esters to improve oral bioavailability .

Q. Example SAR table :

Modification SiteFunctional GroupObserved Effect (vs. Parent Compound)
C4 (Br)NO2_22× higher EGFR inhibition
Thieno ring (S)OReduced cytotoxicity (IC50_{50} ↑)
Acetamide chainEthyl ester3× improved plasma stability

Q. How should researchers resolve contradictions in reported bioactivity data across similar compounds?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hr incubation).
  • Control for impurities : Ensure >98% purity via HPLC and quantify residual solvents (e.g., DMF) via GC-MS.
  • Validate targets : Use siRNA knockdowns or CRISPR-edited cell lines to confirm mechanism-specific effects .

Q. What computational methods support the rational design of derivatives?

  • Molecular docking : Simulate binding to kinase ATP pockets (e.g., AutoDock Vina with PDB 1M17).
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and rule out hepatotoxicity.
  • DFT calculations : Assess electronic effects of substituents on reaction intermediates .

Methodological Considerations

Q. How to optimize reaction yields during large-scale synthesis?

  • Flow chemistry : Continuous processing reduces decomposition of heat-sensitive intermediates.
  • Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching.
  • In-line analytics : Use FTIR probes for real-time monitoring of intermediate formation .

Q. What strategies mitigate degradation during storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C.
  • Light protection : Use amber vials to prevent photodegradation of the thieno ring.
  • Antioxidants : Add 0.1% BHT to DMSO stock solutions .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data in different cell lines?

  • Cell-specific factors : Assess expression levels of target kinases (e.g., EGFR overexpression in A431 cells).
  • Metabolic differences : Compare CYP450 activity in hepatic (HepG2) vs. non-hepatic (HeLa) lines.
  • Microenvironment effects : Test under hypoxic conditions (5% O2_2) to mimic tumor physiology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromo-3-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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